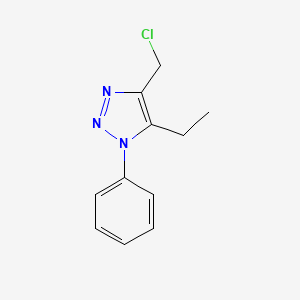

4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole

Description

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a chloromethyl group at position 4, an ethyl group at position 5, and a phenyl group at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the ethyl and phenyl groups) and reactivity (via the chloromethyl moiety), making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(chloromethyl)-5-ethyl-1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-2-11-10(8-12)13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZSPXFRZAGWDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Followed by Chloromethylation

Step 1: Formation of 5-ethyl-1-phenyl-1H-1,2,3-triazole core

This step typically involves the CuAAC reaction between an ethyl-substituted alkyne and phenyl azide. For example, phenylacetylene reacts with an ethyl azide or an ethyl-substituted alkyne under copper(I) catalysis in solvents like DMSO or DMF at room temperature to yield the 1,4-disubstituted triazole.

Step 2: Introduction of chloromethyl group at position 4

The chloromethyl group can be introduced via selective halomethylation reactions. One efficient method is the reaction of the triazole intermediate with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions. Alternatively, direct substitution on a methyl precursor using thionyl chloride or similar reagents can be applied.

Multi-Component Reactions for Trisubstituted Triazoles

A one-pot three-component reaction involving an alkyne, an azide, and a chloromethyl-containing electrophile (e.g., chloromethyl halide or tosylate) in the presence of copper catalysts has been reported to efficiently assemble 1,2,3-triazoles with chloromethyl substitution.

Conditions typically involve mild temperatures (room temperature to 60°C), polar aprotic solvents such as acetonitrile or DMSO, and bases like Cs2CO3 to facilitate the reaction and improve yields.

Use of Sulfonic Acid Salts of Semicarbazide for Chloromethylated Triazoles

- Although this method is more common for 1,2,4-triazoles, a related process involves the use of alkyl or aryl sulfonic acid salts of semicarbazide to prepare chloromethyl triazole derivatives. This process benefits from elevated temperatures and results in high purity and shorter reaction times. The reaction typically involves acid salts in alcoholic solvents followed by isolation via brine washing and filtration.

Reaction Conditions and Yields

Mechanistic Insights

The CuAAC mechanism proceeds via copper(I)-acetylide formation, followed by azide coordination and cycloaddition to form the triazole ring with high regioselectivity for the 1,4-substitution pattern.

Chloromethylation involves electrophilic substitution at the 4-position of the triazole ring, facilitated by the electron density of the heterocycle and controlled by reaction conditions to prevent side reactions.

Multi-component reactions combine cycloaddition and substitution steps in one pot, leveraging copper catalysis and base-promoted nucleophilic substitutions to install the chloromethyl group efficiently.

Summary of Key Research Findings

The CuAAC reaction remains the foundational step for constructing the 1,2,3-triazole core with high regioselectivity and functional group tolerance.

Chloromethylation can be achieved post-cycloaddition or integrated into multi-component reactions, with the latter providing shorter synthesis times and higher yields.

The use of semicarbazide sulfonic acid salts offers a robust alternative for chloromethylated triazole synthesis, particularly for large-scale or industrial applications due to improved purity and reaction efficiency.

Solvent choice (DMSO, acetonitrile), base (Cs2CO3), and copper catalyst loading critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted triazoles where the chlorine atom is replaced by the nucleophile.

Oxidation: Oxidized derivatives of the triazole ring.

Coupling Reactions: Coupled products with various aryl or alkyl groups attached to the triazole ring.

Scientific Research Applications

Medicinal Chemistry

Triazoles are well-known for their biological activities. The specific compound under discussion has potential applications in:

- Antimicrobial Agents : Triazole derivatives have shown efficacy against various pathogens. Research indicates that compounds within this class can exhibit antifungal, antibacterial, and antiviral properties .

- Cancer Therapeutics : The triazole scaffold has been utilized in the development of selective inhibitors for various kinases involved in cancer progression. For instance, derivatives of triazoles have been explored for their ability to inhibit c-Met kinases, which are implicated in tumor growth and metastasis .

Agrochemicals

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The chloromethyl and ethyl substitutions may enhance the compound's effectiveness against specific fungal pathogens.

Material Science

The versatility of triazole compounds extends to material science applications where they serve as:

- Corrosion Inhibitors : Triazoles can form stable complexes with metal ions, making them suitable for protecting metals from corrosion .

- Dyes and Photostabilizers : The structural properties of triazoles allow them to be incorporated into dyes and stabilizers used in various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing its activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Chloromethyl Group (ClCH2): Enhances reactivity for nucleophilic substitution, enabling further derivatization (e.g., azidation in ). This group is critical in intermediates for drug discovery .

- Ethyl vs.

- Phenyl vs. Fluorophenyl Substituents: The phenyl group at position 1 may engage in π-π stacking interactions in protein binding sites, while fluorophenyl analogs (e.g., 4-F-Ph in ) introduce electronegativity, affecting solubility and intermolecular contacts .

Structural and Crystallographic Insights

- Intermolecular Interactions: Halogen (Cl, F) and aromatic (Ph) substituents influence crystal packing. For example, notes that chloro derivatives exhibit distinct intermolecular contacts compared to bromo analogs, affecting solubility and stability .

- Software for Analysis: Programs like SHELXL () and WinGX () are critical for resolving crystal structures, confirming substituent positions, and analyzing non-covalent interactions .

Biological Activity

Overview

4-(Chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole class, noted for its diverse biological activities and applications in medicinal chemistry. This compound features a triazole ring substituted with a chloromethyl group at the 4-position, an ethyl group at the 5-position, and a phenyl group at the 1-position. The unique structure of this compound contributes to its potential therapeutic effects, particularly in antimicrobial and anticancer applications.

The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 4-chloromethyl-1-phenyl-1H-1,2,3-triazole with ethyl iodide in the presence of a base like potassium carbonate.

Chemical Structure

| Property | Value |

|---|---|

| IUPAC Name | 4-(chloromethyl)-5-ethyl-1-phenyltriazole |

| Molecular Formula | C₁₁H₁₂ClN₃ |

| CAS Number | 1338666-77-5 |

| Boiling Point | Not specified |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various pathogens. For instance, derivatives of triazoles have been tested against Escherichia coli and Staphylococcus aureus, showing promising inhibition results .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds related to this compound have been evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (liver cancer). One study reported that certain triazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

The mechanism of action for this compound is thought to involve its interaction with specific molecular targets within cells. It may inhibit enzymes or receptors critical to cancer cell proliferation or microbial survival. The chloromethyl group is particularly reactive and can engage in nucleophilic substitution reactions that alter biological pathways .

Case Study 1: Anticancer Efficacy

In a recent study evaluating various triazole derivatives for their anticancer properties, compound 6n—related to the structure of 4-(chloromethyl)-5-ethyl-1-phenyltriazole—demonstrated significant cytotoxicity against A549 (lung adenocarcinoma) with an IC50 value of approximately 5.9 µM. This was notably lower than the IC50 for Cisplatin (15.37 µM), indicating a strong potential for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of synthesized triazoles found that certain derivatives exhibited high activity against resistant strains of bacteria such as MRSA. The study highlighted that structural modifications significantly influenced the biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(chloromethyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid). For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde analogs under reflux for 4 hours, followed by solvent evaporation and filtration to isolate the product . Optimization may include varying reaction time, temperature, and stoichiometry to improve yield.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Compare experimental / NMR shifts with computational predictions (e.g., DFT calculations).

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).

- Thin-layer chromatography (TLC) : Monitor reaction progress and purity using appropriate solvent systems.

Q. What crystallographic tools are recommended for resolving the crystal structure of this triazole derivative?

- Methodological Answer : The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves single-crystal X-ray diffraction, followed by structure solution via direct methods (e.g., SHELXD) and refinement with SHELXL. Software like WinGX and ORTEP can visualize anisotropic displacement parameters and generate publication-quality figures .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational structural data (e.g., bond lengths, angles) in this compound?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Perform Hirshfeld surface analysis to assess intermolecular forces. Compare experimental X-ray data (e.g., torsion angles from SHELXL outputs) with gas-phase DFT-optimized geometries. If contradictions persist, consider dynamic effects via molecular dynamics simulations .

Q. What strategies are effective in overcoming challenges in crystallizing this compound?

- Methodological Answer : If crystallization fails:

- Solvent screening : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.

- Additive screening : Introduce trace co-solvents (e.g., acetonitrile) or salts.

- Temperature gradients : Use slow cooling from saturation points.

- Seeding : Introduce microcrystals from analogous compounds (e.g., ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazole derivatives) .

Q. How can the chloromethyl group in this compound be functionalized for further derivatization in drug discovery?

- Methodological Answer : The chloromethyl group is a reactive handle for nucleophilic substitution. For example:

- Suzuki coupling : Replace Cl with aryl/heteroaryl boronic acids.

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores.

- Amination : React with primary/secondary amines to form amine-linked derivatives.

Monitor reaction progress via NMR for Cl substitution .

Q. What analytical methods are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Track degradation products over time.

- Thermogravimetric analysis (TGA) : Assess thermal stability.

- UV-Vis spectroscopy : Monitor absorbance changes under acidic/basic conditions.

- Dynamic light scattering (DLS) : Detect aggregation in solution.

Key Research Challenges

- Synthetic scalability : Multi-step reactions may require optimization for gram-scale synthesis.

- Hygroscopicity : The chloromethyl group may necessitate anhydrous handling.

- Biological activity : Design assays (e.g., enzyme inhibition) to explore structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.